5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-3-4-12(17)9-15(10)23(21,22)18-13-5-6-14-11(7-13)8-16(20)19(14)2/h3-7,9,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSJIACUBCCSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their function. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences between the target compound and related benzenesulfonamides:
Key Observations :
- Methoxy vs. Methyl Substituents : The target’s 2-methyl group may improve metabolic stability over methoxy-containing analogs (e.g., ), as methyl groups are less prone to oxidative demethylation .
- Heterocyclic Moieties : Compounds with benzoxazole () or pyrazole () groups exhibit distinct activity profiles. For example, benzoxazole derivatives show stronger antimicrobial effects, while pyrazolyl analogs target cyclooxygenase (COX) enzymes .
Biological Activity
5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to an indolinone derivative, which is known for its diverse biological properties. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human cancer cells, including:
The mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with various biological targets, including kinases and transcription factors involved in oncogenic processes.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes within cells. The indolinone structure is particularly notable for its role in modulating gene expression and enzyme activity:
- Enzyme Inhibition : The sulfonamide moiety may serve as a competitive inhibitor for enzymes involved in folate synthesis, crucial for nucleic acid production in both cancerous and bacterial cells.
- Gene Expression Modulation : The compound may influence transcription factors that regulate cell cycle progression and apoptosis, leading to enhanced cell death in cancerous cells .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on HeLa Cells : A detailed investigation revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of programmed cell death .
- Antibacterial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) that suggests potential use as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
